(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine
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Overview
Description
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and pharmaceuticals .
Preparation Methods
The synthesis of (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine typically involves multistep reactions. The key steps include:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through condensation reactions, intramolecular cyclizations, and tandem reactions.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions where a suitable chlorinated precursor is reacted with the imidazo[1,5-a]pyridine core.
Formation of the methylene bridge: This involves the reaction of the imidazo[1,5-a]pyridine derivative with formaldehyde or other methylene donors under basic conditions.
Attachment of the morpholine ring: This final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
Chemical Reactions Analysis
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Imidazo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-4-14(5-7-15)18-21-16(17-3-1-2-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+ |
InChI Key |
PJVOAZMVIYLJHI-DEDYPNTBSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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